molecular formula C18H20N2O4S B2436286 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922007-41-8

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2436286
CAS RN: 922007-41-8
M. Wt: 360.43
InChI Key: RSTDTHZWXYGPRJ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopic Analysis : Benzimidazole-tethered oxazepine heterocyclic hybrids, related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide, were synthesized and analyzed using spectroscopic and X-ray diffraction methods. These compounds exhibit potential for nonlinear optical (NLO) applications due to their molecular structures and electronic properties (Almansour et al., 2016).

  • Crystal Structure and Computational Studies : The crystal structures of similar benzoxazepine derivatives have been determined, providing insights into the molecular geometry, charge distribution, and potential interactions for molecules with similar structures (Tanusri Dey et al., 2015).

Chemical Synthesis and Process Development

  • Scalable Synthesis Processes : Research has focused on developing scalable synthesis processes for compounds containing the benzoxazepine core, a structural component similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide. This includes the development of efficient routes for starting materials and intermediates, contributing to the practical synthesis of such compounds (Naganathan et al., 2015).

Biological Activity

  • Antimicrobial Activities : Compounds structurally related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide have been synthesized and tested for antimicrobial activity. Their structures and activity relationships suggest potential applications in developing new antimicrobial agents (Babu et al., 2013).

Drug Design and Molecular Interactions

  • Carbonic Anhydrase Inhibitors : Research into [1,4]oxazepine-based primary sulfonamides, structurally related to the query compound, has shown strong inhibition of human carbonic anhydrases, indicating potential applications in drug design and molecular interaction studies (Sapegin et al., 2018).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-3-5-14(6-4-13)12-25(22,23)19-15-7-8-17-16(11-15)18(21)20(2)9-10-24-17/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTDTHZWXYGPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.